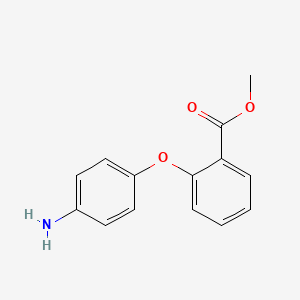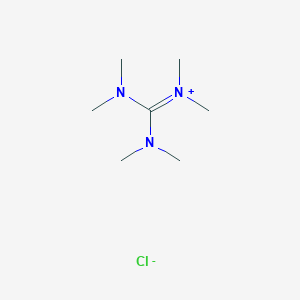
Hexamethylguanidiniumchlorid
Übersicht
Beschreibung
Hexamethylguanidinium chloride (HMGCl) is an organic salt with the chemical formula C7H18ClN3. It is also known as guanidine hydrochloride . HMGCl is a white crystalline compound that is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier . It has been used for various therapeutic purposes, including hypertension, but has been largely replaced by more specific drugs for most applications .
Wissenschaftliche Forschungsanwendungen
Elektrochemische Energiespeicherung
HMG Cl wurde als vielversprechender Bestandteil bei der Entwicklung von organischen ionischen plastischen Kristallen (OIPCs) identifiziert, die Festkörperelektrolyte sind . Diese Materialien sind entscheidend für die Weiterentwicklung sichererer und zuverlässigerer elektrochemischer Energiespeichertechnologien wie Lithium- oder Natriummetallbatterien. Das Hexamethylguanidiniumkation weist eine signifikante Unordnung auf, was für Plastizität und hohe Ionenleitfähigkeit vorteilhaft ist, wodurch es zu einem hervorragenden Kandidaten für die Verwendung als Elektrolyt mit guter elektrochemischer Stabilität und weichen mechanischen Eigenschaften wird .
Umweltwissenschaften
In den Umweltwissenschaften ist HMG Cl Teil der Synthese und Charakterisierung neuer Materialien, die die thermischen, strukturellen und Transporteigenschaften von Salzen beeinflussen können . Dies hat Auswirkungen auf die Umweltüberwachung und -sanierung, wobei das Verständnis der physiko-chemischen Zusammenhänge in diesen Materialien für die Entwicklung und das Verständnis anderer ionischer Elektrolyte von entscheidender Bedeutung ist .
Materialwissenschaften
HMG Cl spielt eine Rolle in den Materialwissenschaften, insbesondere im Kontext der Phasentransferkatalyse . Es hat unter verschiedenen Phasentransferkatalysatoren, einschließlich thermisch stabiler Tetraphenylphosphoniumsalze, für Hochtemperatur-Fluoridchlorid-Halex-Austauschreaktionen eine überlegene Leistung gezeigt. Dies macht es wertvoll für die Synthese von Materialien, die präzise chemische Modifikationen bei erhöhten Temperaturen erfordern .
Analytische Chemie
Die analytische Chemie profitiert von der Verwendung von HMG Cl bei der Synthese und eingehenden Charakterisierung von OIPCs. Die Fähigkeit der Verbindung, Salze mit verschiedenen Anionen zu bilden, ermöglicht die Untersuchung ihres freien Volumens, ihrer thermischen, strukturellen und Transporteigenschaften, die für die Analyse verschiedener Substanzen unerlässlich sind .
Biochemie
In der Biochemie trägt HMG Cl zur mikrobiellen Synthese und Umwandlung anorganischer und organischer Chlorverbindungen bei. Diese Prozesse sind Teil des Chlorzyklus auf der Erde, bei dem natürlich vorkommende Organochlorverbindungen von verschiedenen Gruppen von Mikroorganismen synthetisiert und umgewandelt werden . Dieses Verständnis ist entscheidend für die Entwicklung biotechnologischer Anwendungen und Strategien zur Umweltbioremediation.
Pharmazeutika
HMG Cl wird in der Pharmaindustrie verwendet, insbesondere im Kontext der Hochleistungsflüssigkeitschromatographie (HPLC). Es wird zur Trennung, Identifizierung und Quantifizierung von Arzneimitteln eingesetzt und spielt eine zentrale Rolle bei der Gewährleistung der Qualität und Sicherheit von Arzneimittelformulierungen . Seine Rolle in der Phasentransferkatalyse trägt auch zu den Herstellungsprozessen verschiedener pharmazeutischer Verbindungen bei .
Wirkmechanismus
Target of Action
Hexamethylguanidinium chloride (HMG Cl) is primarily used as a phase-transfer catalyst . It has been found to perform exceptionally well in high-temperature fluoride chloride halex exchange . The compound’s primary targets are the reactants in this exchange process, facilitating their interaction and promoting the reaction.
Mode of Action
It is known that the compound interacts with its targets by acting as a catalyst, reducing the energy barrier for the reaction and thus accelerating the reaction rate .
Biochemical Pathways
The biochemical pathways affected by HMG Cl are those involved in the fluoride chloride halex exchange . This reaction is crucial in many industrial processes, and the role of HMG Cl as a catalyst can significantly enhance the efficiency of these processes.
Result of Action
The primary result of HMG Cl’s action is the facilitation of the fluoride chloride halex exchange . By acting as a catalyst, HMG Cl can significantly increase the rate of this reaction, leading to increased efficiency in industrial processes that rely on this exchange.
Biochemische Analyse
Biochemical Properties
Hexamethylguanidinium chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with guanidinium-rich molecules, which facilitate cellular translocation and delivery of bioactive cargos through biological barriers . The compound’s guanidinium groups are essential for binding interactions with cell surface counterparts, enabling efficient cellular uptake . Additionally, hexamethylguanidinium chloride has been shown to influence the structural, physical, and thermal properties of organic ionic plastic crystals, making it a promising material for electrochemical energy storage technologies .
Cellular Effects
Hexamethylguanidinium chloride has notable effects on various types of cells and cellular processes. It influences cell function by facilitating the uptake of bioactive molecules, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form transient membrane channels allows for the transport of arginine-rich peptides into the cell interior, affecting cellular activities . Furthermore, hexamethylguanidinium chloride has been observed to enhance the cellular uptake of biomolecules, potentially altering cellular functions and processes .
Molecular Mechanism
The molecular mechanism of hexamethylguanidinium chloride involves its interaction with guanidinium groups and cell membrane components. The compound facilitates the translocation of arginine-rich molecules across the plasma membrane in an energy-independent manner . This process involves the interaction of deprotonated fatty acids with guanidinium groups, leading to the formation of transient membrane channels that allow the transport of peptides into the cell interior . Once inside the cell, the peptides are released, and the membrane channels reseal, completing the translocation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexamethylguanidinium chloride can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and the presence of other chemicals . Studies have shown that hexamethylguanidinium chloride can maintain its properties over extended periods, making it suitable for long-term experiments . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of hexamethylguanidinium chloride vary with different dosages in animal models. At lower doses, the compound may facilitate the uptake of bioactive molecules without causing significant adverse effects . At higher doses, hexamethylguanidinium chloride may exhibit toxic or adverse effects, impacting cellular functions and overall health . It is essential to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
Hexamethylguanidinium chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . The compound’s guanidinium groups are essential for its participation in metabolic reactions, influencing metabolic flux and metabolite levels . Additionally, hexamethylguanidinium chloride has been shown to affect the stability and functionality of metabolic enzymes, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of hexamethylguanidinium chloride within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s guanidinium groups facilitate its uptake and distribution within cells, allowing it to reach specific cellular compartments . Additionally, hexamethylguanidinium chloride can accumulate in certain tissues, affecting its overall distribution and localization .
Subcellular Localization
Hexamethylguanidinium chloride exhibits specific subcellular localization patterns. It can be directed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s targeting signals and post-translational modifications play crucial roles in its localization, influencing its activity and function within different subcellular regions . Understanding the subcellular localization of hexamethylguanidinium chloride is essential for elucidating its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.ClH/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWMSFGRUVCNP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374715 | |
| Record name | Hexamethylguanidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30388-20-6 | |
| Record name | Hexamethylguanidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Hexamethylguanidinium chloride and what are its key physicochemical properties?
A1: Hexamethylguanidinium chloride is an organic salt with the molecular formula C7H18N3Cl. It has a molecular weight of 179.71 g/mol. [] The structure consists of a central carbon atom bonded to three dimethylamino groups (N(CH3)2), resulting in a positively charged guanidinium ion. This cation is balanced by a chloride anion. While spectroscopic data isn't extensively discussed in the provided papers, the presence of C-N double bond character within the guanidinium ion is highlighted, suggesting charge delocalization across the NCN planes. []
Q2: How is Hexamethylguanidinium chloride synthesized?
A2: There are multiple synthetic routes to Hexamethylguanidinium chloride:
- From Tetramethylchloroformamidinium chloride: Reacting Tetramethylchloroformamidinium chloride (C5H12Cl2N2) with dimethylamine (CH3)2NH generates Hexamethylguanidinium chloride in situ. []
- From N,N,N′,N′-Tetramethylurea: Treating a mixture of N,N,N′,N′-Tetramethylurea ((CH3)2N)2CO and phthaloyl chloride (C8H4Cl2O2) with dimethyltrimethylsilylamine (C5H15NSi) yields Hexamethylguanidinium chloride. Tetramethylchloroformamidinium chloride is an intermediate in this reaction. []
- From Hexamethylguanidinium chloride and Alkoxides: Reacting Hexamethylguanidinium chloride with sodium alkoxides produces Alkoxy-N,N,N′,N′,N″,N″-hexamethylmethanetriamines. []
- Reduction of Hexamethylguanidinium chloride: Reduction of Hexamethylguanidinium chloride with a mixture of sodium hydride (NaH) and either sodium bis(2-methoxyethoxy)aluminum hydride (NaAlH2(OCH2CH2OCH3)2) or trimethyl borate B(OCH3)3 also yields Hexamethylguanidinium chloride. []
Q3: What are the applications of Hexamethylguanidinium chloride in organic synthesis?
A3: Hexamethylguanidinium chloride plays a crucial role as a reagent in various organic reactions:
- Synthesis of Orthoamide Derivatives: It acts as a precursor for the synthesis of various orthoamide derivatives, including those derived from ethynylated terpenes. []
- Preparation of Vinylogous Guanidinium Salts: It reacts with cyclopropylacetylene to form an orthoamide derivative, which can be further transformed into vinylogous guanidinium salts by treatment with iodine (I2). []
- Synthesis of Ketene Aminals: It facilitates the formation of ketene aminals from weakly acidic CH compounds. []
Q4: Is Hexamethylguanidinium chloride used in the development of ionic liquids?
A4: Yes, Hexamethylguanidinium chloride has been explored as a cationic component in the development of Polymerized Ionic Liquids (PILs). [] These PILs are being investigated as potential candidates for anion exchange membranes in alkaline fuel cells.
Q5: Are there any stability concerns associated with Hexamethylguanidinium chloride?
A5: Hexamethylguanidinium chloride requires careful handling and storage. It is sensitive to moisture and should be handled under inert conditions with the exclusion of air and water. [] The compound's long-term stability and potential degradation pathways have not been extensively discussed in the provided research.
Q6: What are the potential applications of Hexamethylguanidinium chloride beyond organic synthesis?
A6: While the provided research primarily focuses on the synthetic utility of Hexamethylguanidinium chloride, its use as a building block for ionic liquids suggests potential applications in areas such as:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




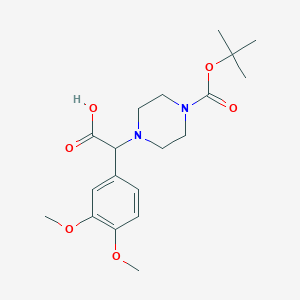



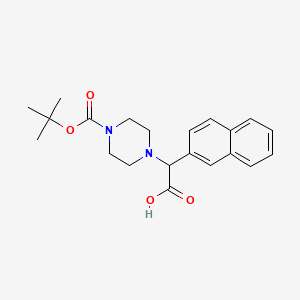
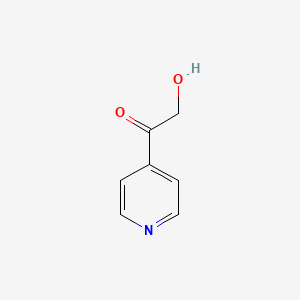
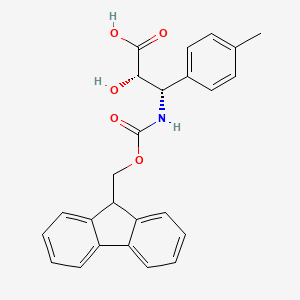
![4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B1597742.png)

